Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-
Overview
Description
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is an organic compound with the molecular formula C12H14O. It features a benzene ring attached to a methylenecyclobutyl group via an ether linkage. This compound is notable for its unique structure, which includes a four-membered cyclobutyl ring and a six-membered aromatic benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 3-methylenecyclobutanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 3-methylenecyclobutanol to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Benzene, [[(3-methylenecyclopropyl)oxy]methyl]-: Similar structure but with a three-membered cyclopropyl ring.
Benzene, [[(3-methylenecyclopentyl)oxy]methyl]-: Similar structure but with a five-membered cyclopentyl ring.
Benzene, [[(3-methylenecyclohexyl)oxy]methyl]-: Similar structure but with a six-membered cyclohexyl ring.
Uniqueness
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties. The strain in the cyclobutyl ring can influence the compound’s reactivity and stability, making it an interesting subject for research and application .
Properties
IUPAC Name |
(3-methylidenecyclobutyl)oxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-7-12(8-10)13-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQHXFPWDNFGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260232 | |
Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057641-73-2 | |
Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1057641-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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